molecular formula C13H11NO2 B8372173 3-Benzo[1,3]dioxol-5-yl-phenylamine

3-Benzo[1,3]dioxol-5-yl-phenylamine

Cat. No.: B8372173
M. Wt: 213.23 g/mol
InChI Key: YHYGSCWPEXWRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzo[1,3]dioxol-5-yl-phenylamine is a substituted aromatic amine featuring a phenylamine group attached to the 5-position of a benzo[1,3]dioxole (commonly known as a methylenedioxyphenyl or "piperonyl" moiety). This compound combines the electron-rich benzodioxole ring with a primary amine functional group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty materials.

The benzodioxole group confers metabolic stability and lipophilicity, which is advantageous in drug design . The amine group provides a handle for further functionalization, such as amidation, alkylation, or conjugation with bioactive scaffolds .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)aniline

InChI

InChI=1S/C13H11NO2/c14-11-3-1-2-9(6-11)10-4-5-12-13(7-10)16-8-15-12/h1-7H,8,14H2

InChI Key

YHYGSCWPEXWRLO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=CC=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Benzo[1,3]dioxol-5-yl-phenylamine with structurally related compounds, emphasizing differences in functional groups, synthesis routes, and applications.

Compound Molecular Formula Key Functional Groups Synthesis Highlights Applications References
This compound C₁₃H₁₁NO₂ Benzodioxole, primary amine Likely via Ullmann coupling or Buchwald-Hartwig amination (inferred from analogs) Pharmaceutical intermediates, ligand synthesis N/A†
(E)-3-Benzo[1,3]dioxol-5-yl-N,N-diphenyl-2-propenamide C₂₂H₁₈N₂O₂ Benzodioxole, α,β-unsaturated amide Condensation of benzodioxole-acryloyl chloride with diphenylamine Flavoring agent (oral care products), metabolic stability studies
3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid ethyl ester C₁₂H₁₂O₅ Benzodioxole, β-ketoester Claisen condensation of benzodioxole-acetic acid derivatives Precursor for heterocyclic synthesis (e.g., pyrazoles, isoxazoles)
Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine C₁₅H₁₄FNO₂ Benzodioxole, secondary amine Reductive amination of benzodioxole-aldehydes with fluorobenzylamine Antimicrobial agents, neurotransmitter analogs
(E)-3-Benzo[1,3]dioxol-5-yl-acrylic acid C₁₀H₈O₄ Benzodioxole, α,β-unsaturated acid Hydrolysis of methyl ester with NaOH Intermediate for acyl chloride synthesis (e.g., drug conjugates)

Structural and Functional Differences

  • Amine vs. Amide : Unlike the primary amine in this compound, (E)-3-Benzo[1,3]dioxol-5-yl-N,N-diphenyl-2-propenamide contains a conjugated amide group, enhancing its rigidity and resistance to enzymatic degradation .
  • Ester vs. Acid : The β-ketoester in 3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid ethyl ester enables nucleophilic attacks for cyclization reactions, whereas the acrylic acid derivative is utilized for acyl chloride formation .

Notes on Data Limitations

  • The absence of direct data on this compound necessitates extrapolation from analogs.
  • Safety and toxicity profiles for the target compound remain uncharacterized in the provided evidence.
  • Structural verification methods (e.g., X-ray crystallography via SHELXL ) are recommended for confirming synthetic products.

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